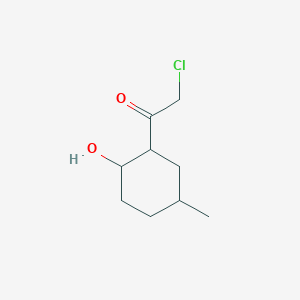

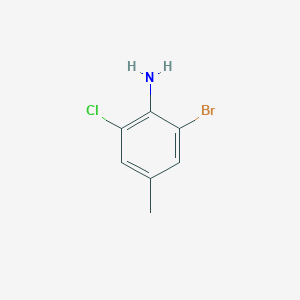

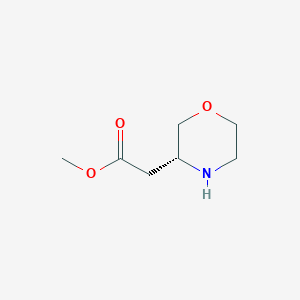

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C12H17NO5. The InChI code is 1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications

Sustainable Polymers and Materials

Furan derivatives, like (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, are explored for their potential in producing sustainable polymers and materials. The review by Chernyshev et al. (2017) highlights the conversion of plant biomass to furan derivatives for sustainable access to new generations of polymers, functional materials, and fuels. Furan derivatives are considered pivotal for the future of green chemistry, offering an alternative feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications

Furan derivatives also find applications in the biomedical field. The research by Ostrowski (2022) reviews the importance of furan and thiophene derivatives in medicinal chemistry, particularly in the development of bioactive molecules. These compounds, including variations of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, are integral to creating compounds with optimized antiviral, antitumor, and antimicrobial actions (Ostrowski, 2022).

Drug Synthesis

Zhang et al. (2021) provide an overview of the application of levulinic acid, a key building block derived from biomass, in drug synthesis. Compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, with carbonyl and carboxyl functional groups, offer flexibility and uniqueness in drug synthesis, reducing costs and simplifying synthesis steps. This highlights the potential of furan derivatives in synthesizing value-added chemicals and drugs (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

(3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375921 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | |

CAS RN |

1217725-33-1 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)